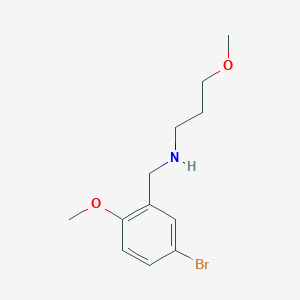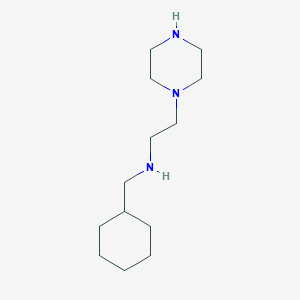
N-methyl-N-phenyltetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyltetrahydro-2-furancarboxamide, also known as MPH or Furanyl Fentanyl, is a synthetic opioid that has been gaining popularity in recent years. It belongs to the class of fentanyl analogs, which are known for their high potency and potential for abuse.
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyltetrahydro-2-furancarboxamide is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to a decrease in the transmission of pain signals and an increase in the release of dopamine in the brain. This results in the analgesic and euphoric effects that are characteristic of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-phenyltetrahydro-2-furancarboxamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. It can also cause physical dependence and withdrawal symptoms with prolonged use.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-phenyltetrahydro-2-furancarboxamide has several advantages for lab experiments. It has high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of opioids. It also has a relatively short half-life, which allows for precise dosing and control in experiments. However, its potential for abuse and dependence can be a limitation, and caution must be taken when handling and using N-methyl-N-phenyltetrahydro-2-furancarboxamide in the lab.
Orientations Futures
There are several future directions for research on N-methyl-N-phenyltetrahydro-2-furancarboxamide and other fentanyl analogs. One area of interest is the development of safer and more effective pain medications that do not produce the same level of dependence and abuse potential as traditional opioids. Another area of interest is the investigation of the pharmacological and toxicological properties of new fentanyl analogs that are emerging on the illicit drug market. Additionally, further research is needed to understand the long-term effects of fentanyl analogs on the brain and body, as well as their potential for addiction and overdose.
Méthodes De Synthèse
The synthesis of N-methyl-N-phenyltetrahydro-2-furancarboxamide involves the reaction of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide with methyl chloroformate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield N-methyl-N-phenyltetrahydro-2-furancarboxamide. This synthesis method has been well-documented in the literature and has been used in various studies to produce N-methyl-N-phenyltetrahydro-2-furancarboxamide for research purposes.
Applications De Recherche Scientifique
N-methyl-N-phenyltetrahydro-2-furancarboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-methyl-N-phenyltetrahydro-2-furancarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of fentanyl analogs, as well as their potential for abuse and dependence.
Propriétés
Nom du produit |
N-methyl-N-phenyltetrahydro-2-furancarboxamide |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-methyl-N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-4,6-7,11H,5,8-9H2,1H3 |
Clé InChI |
BIYCXPJPWIGSTN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)





![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
